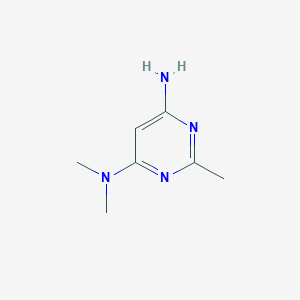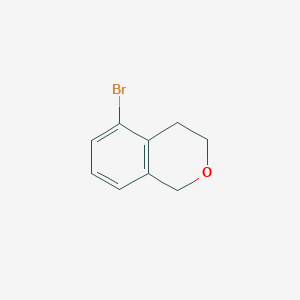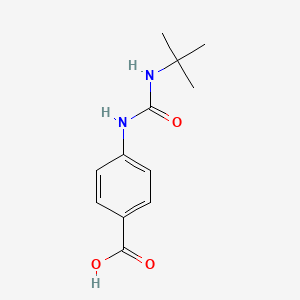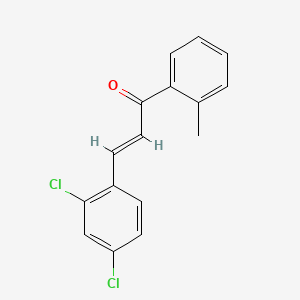
Tert-butyl 4-(benzyloxy)phenethylcarbamate
Vue d'ensemble
Description
Tert-butyl 4-(benzyloxy)phenethylcarbamate, also known as tert-butyl 4-(benzyloxy)phenethylcarbamate or TBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. TBPC is a carbamate derivative that is synthesized through a multistep process.
Applications De Recherche Scientifique
Photodecomposition in Organic Synthesis
Tert-butoxy radicals, like those from tert-butyl 4-(benzyloxy)phenethylcarbamate, are integral in organic synthesis, especially in the photodecomposition of di-tert-butyl peroxide. These radicals react with phenols to yield corresponding phenoxy radicals, demonstrating their utility in synthesizing complex organic compounds (Das, Encinas, Steenken, & Scaiano, 1981).
Thermodynamic Properties in Organic Chemistry
The compound's thermodynamic properties, such as heat capacities and phase transitions, are crucial for its use in organic chemistry. For instance, (S)-tert-butyl 1-phenylethylcarbamate, a similar compound, shows specific heat capacities and solid-liquid phase transitions important in organic synthesis applications (Zeng, Yu, Tong, Sun, Tan, Cao, Yang, & Zhang, 2011).
Antioxidant Synthesis
Tert-butyl 4-(benzyloxy)phenethylcarbamate-related compounds are used in synthesizing new antioxidants. Such compounds, when modified with higher molecular weight and particular chemical groups, show enhanced thermal stability, making them suitable for protecting materials like polypropylene from thermal oxidation (Pan, Liu, & Lau, 1998).
Polymerization Initiators
Compounds like di-tert-butyl peroxide, closely related to tert-butyl 4-(benzyloxy)phenethylcarbamate, serve as initiators in polymerization processes. Their role in initiating the polymerization of styrene, for instance, highlights their importance in creating various polymeric materials (Allen & Bevington, 1961).
Nucleophilic Substitution and Radical Reactions
Tert-butyl phenylazocarboxylates, related to tert-butyl 4-(benzyloxy)phenethylcarbamate, are versatile in synthetic organic chemistry. Their ability to undergo nucleophilic substitutions and radical reactions makes them valuable for modifying aromatic compounds and generating aryl radicals (Jasch, Höfling, & Heinrich, 2012).
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-phenylmethoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(22)21-14-13-16-9-11-18(12-10-16)23-15-17-7-5-4-6-8-17/h4-12H,13-15H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZRLMLJTRDOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(benzyloxy)phenethylcarbamate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


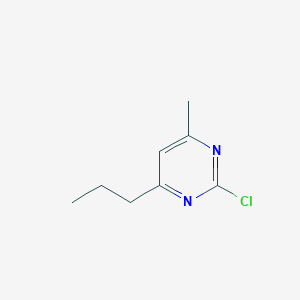
![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/structure/B3111459.png)


![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
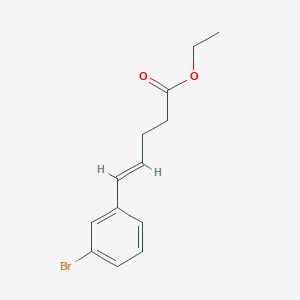
![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)
